molecular formula C16H22N2O4S B4221725 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-phenyl-1-(tetrahydrofuran-2-ylmethyl)urea

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-phenyl-1-(tetrahydrofuran-2-ylmethyl)urea

Cat. No.: B4221725
M. Wt: 338.4 g/mol
InChI Key: OWBHHCKKUWKQPB-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydro-3-thienyl)-N’-phenyl-N-(tetrahydro-2-furanylmethyl)urea is a complex organic compound that features a unique combination of functional groups, including a urea moiety, a phenyl ring, and a tetrahydro-2-furanylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydro-3-thienyl)-N’-phenyl-N-(tetrahydro-2-furanylmethyl)urea typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Tetrahydro-3-thienyl Intermediate: This step involves the oxidation of tetrahydrothiophene to form the 1,1-dioxidotetrahydro-3-thienyl intermediate.

    Urea Formation: The intermediate is then reacted with phenyl isocyanate to form the urea linkage.

    Attachment of the Tetrahydro-2-furanylmethyl Group: Finally, the tetrahydro-2-furanylmethyl group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydro-3-thienyl)-N’-phenyl-N-(tetrahydro-2-furanylmethyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the thienyl ring.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents on the phenyl ring or the tetrahydro-2-furanylmethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-(1,1-dioxidotetrahydro-3-thienyl)-N’-phenyl-N-(tetrahydro-2-furanylmethyl)urea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

In the field of biology and medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors.

Industry

In industry, N-(1,1-dioxidotetrahydro-3-thienyl)-N’-phenyl-N-(tetrahydro-2-furanylmethyl)urea can be used in the production of advanced materials, such as polymers and coatings, due to its ability to undergo various chemical modifications.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydro-3-thienyl)-N’-phenyl-N-(tetrahydro-2-furanylmethyl)urea involves its interaction with specific molecular targets. The urea moiety can form hydrogen bonds with enzymes or receptors, while the phenyl and tetrahydro-2-furanylmethyl groups provide hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxidotetrahydro-3-thienyl)-N’-phenylurea
  • N-(1,1-dioxidotetrahydro-3-thienyl)-N’-methylurea
  • N-(1,1-dioxidotetrahydro-3-thienyl)-N’-phenyl-N-(tetrahydro-2-furanylmethyl)thiourea

Uniqueness

N-(1,1-dioxidotetrahydro-3-thienyl)-N’-phenyl-N-(tetrahydro-2-furanylmethyl)urea is unique due to the presence of both the tetrahydro-2-furanylmethyl and phenyl groups, which provide a distinct combination of hydrophobic and hydrophilic interactions. This makes it a versatile compound for various applications in chemistry, biology, and industry.

Biological Activity

The compound 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-phenyl-1-(tetrahydrofuran-2-ylmethyl)urea is a urea derivative characterized by its unique structural features, including a dioxo tetrahydrothiophene moiety and a tetrahydrofuran substituent. This article explores the biological activity of this compound, particularly its potential therapeutic applications and mechanisms of action.

  • Molecular Formula : C14H17N3O4S2
  • Molecular Weight : 355.43 g/mol
  • CAS Number : 942676-67-7

Research indicates that urea derivatives, particularly those with thiophene and tetrahydrofuran components, exhibit significant biological activities. The mechanism of action often involves the inhibition of specific enzymes or pathways associated with various diseases.

Structure Activity Relationship (SAR)

Studies have shown that modifications in the urea core can lead to variations in biological activity. For instance, the presence of bulky groups adjacent to the urea moiety enhances its potency against pathogens like Mycobacterium tuberculosis (Mtb) . The SAR studies suggest that compounds with a similar framework to our target compound may effectively inhibit epoxide hydrolases, which are critical in the metabolism of xenobiotics and endogenous compounds .

Antimycobacterial Activity

The compound was evaluated for its antimycobacterial properties against M. tuberculosis. Preliminary results indicate that derivatives with similar structural motifs have demonstrated potent activity, with minimum inhibitory concentrations (MICs) in the low micromolar range .

CompoundMIC (µM)Cytotoxicity (IC50 µM)
10.03>200
20.05>200
30.01>200

This table illustrates the promising efficacy of related compounds, suggesting potential for further development in treating drug-resistant tuberculosis strains.

Enzyme Inhibition

The compound's structural characteristics imply potential inhibition of enzymes involved in lipid metabolism and inflammatory pathways. In particular, studies have highlighted that urea derivatives can inhibit soluble epoxide hydrolases (sEH), which are implicated in various inflammatory diseases .

Case Studies

  • Case Study on Antitubercular Activity :
    In a study involving a library of urea derivatives, several compounds were synthesized and screened for their activity against M. tuberculosis. The best-performing compounds exhibited MIC values as low as 0.01 µg/ml, indicating high potency against resistant strains .
  • Enzymatic Inhibition :
    Another study focused on the inhibition of epoxide hydrolases by urea-based compounds revealed that modifications to the urea structure could significantly enhance inhibitory activity, suggesting a pathway for designing more effective therapeutics .

Properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-1-(oxolan-2-ylmethyl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4S/c19-16(17-13-5-2-1-3-6-13)18(11-15-7-4-9-22-15)14-8-10-23(20,21)12-14/h1-3,5-6,14-15H,4,7-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWBHHCKKUWKQPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN(C2CCS(=O)(=O)C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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